2-(4-Hydroxyphenoxy)acetonitrile
Overview
Description
2-(4-Hydroxyphenoxy)acetonitrile is an organic compound characterized by the presence of a hydroxyphenyl group attached to an acetonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxyphenoxy)acetonitrile typically involves the reaction of 4-hydroxyphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxyphenol attacks the carbon atom of chloroacetonitrile, resulting in the formation of this compound.
Reaction Conditions:
Reagents: 4-hydroxyphenol, chloroacetonitrile, potassium carbonate
Solvent: Dimethylformamide (DMF)
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the reaction and reduce the reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Quinone derivatives
Reduction: Amines
Substitution: Ethers or esters
Scientific Research Applications
2-(4-Hydroxyphenoxy)acetonitrile has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
Pharmaceuticals: It is used in the development of drugs and therapeutic agents.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxyphenoxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the nitrile group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Hydroxyphenoxy)propionic acid
- 4-Hydroxyphenylacetonitrile
- 4-Hydroxyphenoxyacetic acid
Uniqueness
2-(4-Hydroxyphenoxy)acetonitrile is unique due to the presence of both a hydroxyphenyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and pharmaceutical development.
Properties
IUPAC Name |
2-(4-hydroxyphenoxy)acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTJYHQWVKLPNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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